Methyl pentyl methylphosphonate

Description

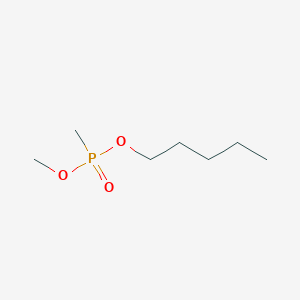

Methyl pentyl methylphosphonate (MPMP) is an organophosphorus compound characterized by a phosphonate core with methyl and pentyl ester groups. Its structure, (CH₃)(C₅H₁₁)P(O)(OH), confers unique physicochemical properties, including moderate hydrophobicity and reactivity. Organophosphorus compounds like MPMP are studied for their interactions with enzymes such as acetylcholinesterase (AChE) and neuropathy target esterase (NTE), which are critical in neurotoxicity assessments .

Properties

CAS No. |

170082-80-1 |

|---|---|

Molecular Formula |

C7H17O3P |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxypentane |

InChI |

InChI=1S/C7H17O3P/c1-4-5-6-7-10-11(3,8)9-2/h4-7H2,1-3H3 |

InChI Key |

BFVHKYLTFOSXEI-UHFFFAOYSA-N |

SMILES |

CCCCCOP(=O)(C)OC |

Canonical SMILES |

CCCCCOP(=O)(C)OC |

Synonyms |

Methyl pentyl methylphosphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MPMP with analogous organophosphorus esters, highlighting molecular formulas, weights, and key functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl pentyl methylphosphonate | C₇H₁₇O₃P | 180.18 (estimated) | Methyl, pentyl |

| Hexyl methylphosphonate | C₇H₁₇O₃P | 180.18 | Methyl, hexyl |

| Ethyl methyl methylphosphonate | C₄H₁₁O₃P | 138.10 | Methyl, ethyl |

| 4-Methylpentyl methylphosphonofluoridate | C₇H₁₆FO₂P | 182.14 | Methyl, 4-methylpentyl, fluorine |

| Benzyl methyl phenylphosphonate | C₁₄H₁₅O₃P | 262.24 | Methyl, benzyl, phenyl |

Key Observations :

- Hydrophobicity : Longer alkyl chains (e.g., pentyl, hexyl) increase logP values, enhancing membrane permeability. Hexyl methylphosphonate is more hydrophobic than ethyl methyl methylphosphonate .

Enzyme Inhibition and Toxicity

Organophosphorus compounds inhibit AChE (linked to acute toxicity) and NTE (linked to delayed neurotoxicity, OPIDN). Evidence from analogs reveals critical trends:

Table 2: Enzyme Inhibition Selectivity and Toxicity

| Compound Type | ki(NTE)/ki(AChE) Ratio | Acute Toxicity (LD₅₀) | Neurotoxic Potential (OPIDN) |

|---|---|---|---|

| Short-chain (e.g., methyl, ethyl) | Low (<1) | High | Low |

| Pentyl/hexyl derivatives | High (>10) | Moderate | High |

| Fluorinated derivatives | Moderate (~5) | High | Moderate |

Mechanistic Insights :

- Pentyl Derivatives : MPMP’s pentyl group enhances selectivity for NTE over AChE, as seen in pentyl-containing OPs. This increases OPIDN risk at sub-lethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.